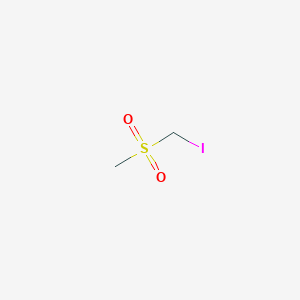
トリブチル(3,3-ジエトキシプロプ-1-イン-1-イル)スタンナン
概要
説明
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane is an organotin compound with the molecular formula C19H38O2Sn. It is a liquid at room temperature and is known for its use in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. This compound is characterized by the presence of a tin atom bonded to a propynyl group and three butyl groups, along with two ethoxy groups attached to the propynyl moiety.
科学的研究の応用
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds, including tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, although their toxicity remains a concern.
Industry: It is used in the production of various organic compounds and as a catalyst in polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane can be synthesized through the reaction of 3,3-diethoxyprop-1-yne with tributyltin chloride. The reaction typically requires a base, such as sodium hydride, to deprotonate the alkyne and facilitate the nucleophilic attack on the tin center. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the synthesis of tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom can be substituted by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other organotin oxides.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like halides (e.g., iodine, bromine) and alkoxides (e.g., sodium methoxide) are used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of bases like triethylamine.
Major Products Formed
Substitution Reactions: Products include substituted organotin compounds.
Oxidation Reactions: Products include tin oxides and other oxidized derivatives.
Coupling Reactions: Products include various carbon-carbon bonded organic molecules.
作用機序
The mechanism of action of tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane involves the interaction of the tin atom with various molecular targets. In coupling reactions, the tin atom facilitates the transfer of the propynyl group to the palladium catalyst, enabling the formation of carbon-carbon bonds. The ethoxy groups stabilize the intermediate species, enhancing the efficiency of the reaction.
類似化合物との比較
Similar Compounds
Tributylpropynylstannane: Similar in structure but lacks the ethoxy groups.
Tributyl(1-propynyl)stannane: Another similar compound with slight variations in the propynyl group.
Uniqueness
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane is unique due to the presence of ethoxy groups, which provide additional stability and reactivity in chemical reactions. This makes it particularly useful in specific synthetic applications where enhanced stability is required.
特性
IUPAC Name |
tributyl(3,3-diethoxyprop-1-ynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O2.3C4H9.Sn/c1-4-7(8-5-2)9-6-3;3*1-3-4-2;/h7H,5-6H2,2-3H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPGTOGEUMAPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509331 | |
| Record name | Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81535-78-6 | |
| Record name | Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B1660602.png)
![N-(2-Aminoethyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B1660603.png)



![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)

![3-Azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaen-12-one](/img/structure/B1660612.png)



